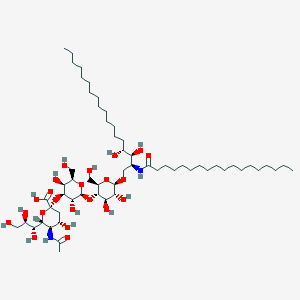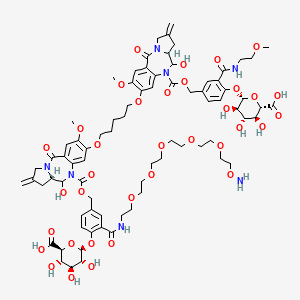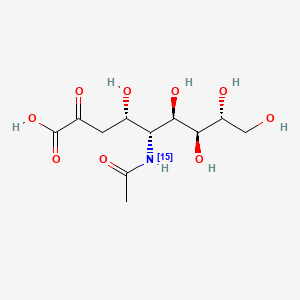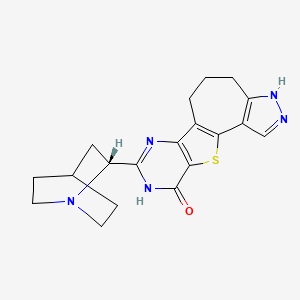
Ganglioside GM3 (phyto-type)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ganglioside GM3 (phyto-type) is a glycosphingolipid that plays a crucial role in cellular processes. It is composed of a ceramide backbone linked to a sialylated glycan. This compound is predominantly found in the nervous system and is involved in various biological functions, including cell signaling, cell adhesion, and modulation of immune responses .
準備方法
The synthesis of Ganglioside GM3 (phyto-type) can be achieved through several synthetic routes. The primary strategies include late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation .
Late-stage ceramide coupling: This method involves the direct coupling of the entire oligosaccharide glycan with the ceramide or a ceramide precursor.
Glucosyl ceramide cassette strategy: This approach involves the early formation of glucosyl ceramide by coupling glucose with ceramide, followed by further glycosylation steps.
Late-stage sialylation: This recent method involves the selective sialylation of the glycan structure at a late stage in the synthesis.
Industrial production methods often involve enzymatic synthesis using glycosyltransferases to achieve high specificity and yield .
化学反応の分析
Ganglioside GM3 (phyto-type) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific catalysts, and controlled temperatures. Major products formed from these reactions include modified gangliosides with altered biological activities .
科学的研究の応用
作用機序
Ganglioside GM3 (phyto-type) exerts its effects through several mechanisms:
Cell Signaling: It modulates the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, by inhibiting its autophosphorylation.
Immune Modulation: It influences the immune response by inhibiting the proliferation and cytokine production of T cells.
Cell Adhesion: It participates in cell-cell and cell-matrix interactions, contributing to the formation of membrane microdomains.
The molecular targets and pathways involved include the epidermal growth factor receptor, fibroblast growth factor receptor, and various immune cell receptors .
類似化合物との比較
Ganglioside GM3 (phyto-type) can be compared with other gangliosides, such as GM1, GD1a, GD1b, and GT1b .
GM1: Known for its role in neuroprotection and neurogenesis.
GD1a: Involved in cell adhesion and signaling.
GD1b: Plays a role in immune modulation and cell signaling.
GT1b: Known for its involvement in neuroprotection and modulation of synaptic transmission.
Ganglioside GM3 (phyto-type) is unique due to its specific expression in certain cancers and its potential as a target for anticancer therapies .
特性
分子式 |
C59H110N2O22 |
|---|---|
分子量 |
1199.5 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4R)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41-,42+,43+,44+,46+,47-,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 |
InChIキー |
OJXVTIVZXAXJKM-OACHRNDRSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)



![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)



